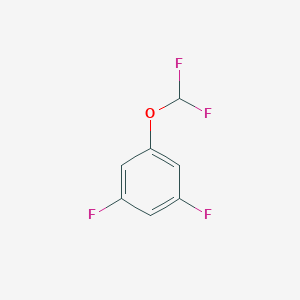

1-(Difluoromethoxy)-3,5-difluorobenzene

CAS No.: 1400899-01-5

Cat. No.: VC2725091

Molecular Formula: C7H4F4O

Molecular Weight: 180.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1400899-01-5 |

|---|---|

| Molecular Formula | C7H4F4O |

| Molecular Weight | 180.1 g/mol |

| IUPAC Name | 1-(difluoromethoxy)-3,5-difluorobenzene |

| Standard InChI | InChI=1S/C7H4F4O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H |

| Standard InChI Key | FGNRLOLIIQGLPW-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1F)F)OC(F)F |

| Canonical SMILES | C1=C(C=C(C=C1F)F)OC(F)F |

Introduction

Physical and Chemical Properties

1-(Difluoromethoxy)-3,5-difluorobenzene is characterized by its specific molecular structure containing a benzene ring with three specific substituents: a difluoromethoxy (-OCHF₂) group and two fluorine atoms at positions 3 and 5. This arrangement of electron-withdrawing groups creates a distinct electronic profile that influences its chemical reactivity and physical properties.

Basic Physical Properties

The fundamental physical and chemical properties of 1-(Difluoromethoxy)-3,5-difluorobenzene are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1400899-01-5 |

| Molecular Formula | C₇H₄F₄O |

| Molecular Weight | 180.10 g/mol |

| Physical State | Liquid (at room temperature) |

| PubChem CID | 71669282 |

| IUPAC Name | 1-(difluoromethoxy)-3,5-difluorobenzene |

| Standard InChI | InChI=1S/C7H4F4O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H |

| Standard InChIKey | FGNRLOLIIQGLPW-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1F)F)OC(F)F |

Chemical Reactivity

The chemical behavior of 1-(Difluoromethoxy)-3,5-difluorobenzene is significantly influenced by its fluorinated substituents. The presence of multiple fluorine atoms creates the following notable chemical characteristics:

-

Enhanced stability against oxidative degradation due to the strong carbon-fluorine bonds

-

Decreased electron density in the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions

-

The difluoromethoxy group (-OCHF₂) acts as an electron-withdrawing group, further influencing the electron distribution within the molecule

-

Increased lipophilicity compared to non-fluorinated analogues, affecting its solubility profile and membrane permeability

Synthesis Methods

The synthesis of 1-(Difluoromethoxy)-3,5-difluorobenzene typically involves specialized organic chemistry techniques focused on introducing the difluoromethoxy group to a suitably substituted benzene ring. Multiple synthetic pathways have been developed, with varying degrees of efficiency and scalability.

Nucleophilic Substitution Approach

One of the most common methods for synthesizing 1-(Difluoromethoxy)-3,5-difluorobenzene involves nucleophilic substitution reactions. This approach typically starts with fluorinated benzene derivatives and introduces the difluoromethoxy group through reactions with difluoromethanol or its derivatives in the presence of appropriate catalysts.

The general reaction scheme can be represented as:

-

Starting with 3,5-difluorophenol

-

Reaction with a difluoromethylating agent (such as difluoromethyl chloride or difluorocarbene precursors)

-

Optimization of reaction conditions (temperature, solvent, base) to achieve selective substitution

-

Purification of the final product

Industrial Production Methods

In industrial settings, continuous flow processes are often employed for the production of 1-(Difluoromethoxy)-3,5-difluorobenzene to ensure consistent quality and higher yields. These approaches offer several advantages over batch processes, including:

-

Better control of reaction parameters (temperature, pressure, reagent concentration)

-

Enhanced safety profiles for handling potentially hazardous fluorinating reagents

-

Improved scalability and efficiency

-

Reduced environmental impact through optimization of reagent use and waste management

Applications in Research and Industry

1-(Difluoromethoxy)-3,5-difluorobenzene serves as a versatile intermediate in various scientific and industrial applications, with its unique structural properties making it particularly valuable in several fields.

Pharmaceutical Applications

In pharmaceutical research and development, 1-(Difluoromethoxy)-3,5-difluorobenzene has emerged as an important building block for several reasons:

-

It serves as a valuable scaffold for developing novel drug candidates

-

The fluorinated structure enhances metabolic stability, potentially improving the pharmacokinetic profile of resulting compounds

-

Increased bioavailability of derivatives containing this moiety

-

The specific arrangement of fluorine atoms can improve binding affinity to biological targets

Pharmaceutical applications specifically include the development of:

-

Enzyme inhibitors targeting specific metabolic pathways

-

Receptor modulators for neurological disorders

-

Anti-inflammatory agents

Agrochemical Applications

The unique properties of 1-(Difluoromethoxy)-3,5-difluorobenzene make it valuable in the development of agrochemicals:

-

As a building block for herbicides and fungicides with improved environmental profiles

-

In the creation of insecticides with enhanced target specificity

-

For developing plant growth regulators with optimized activity

Materials Science Applications

Though less extensively documented, 1-(Difluoromethoxy)-3,5-difluorobenzene has potential applications in materials science:

-

As a precursor for fluorinated polymers with enhanced thermal and chemical stability

-

In the development of specialty electronic materials

-

For creating surface-active agents with unique properties

Biological Activity

The biological activity of 1-(Difluoromethoxy)-3,5-difluorobenzene is an area of ongoing research, with its fluorinated structure suggesting several potential mechanisms of action in biological systems.

Comparative Biological Activity

When comparing 1-(Difluoromethoxy)-3,5-difluorobenzene with structurally related compounds, several patterns emerge:

| Compound | Structural Distinction | Biological Implications |

|---|---|---|

| 1-(Difluoromethoxy)-3,5-difluorobenzene | Four fluorine atoms (two in -OCF₂H, two on ring) | Enhanced metabolic stability, moderate lipophilicity |

| 1,3-Difluorobenzene | Only two fluorine atoms, no difluoromethoxy group | Less metabolically stable, different receptor binding profile |

| 1-Bromo-3,5-difluorobenzene | Contains bromine instead of difluoromethoxy group | Increased reactivity in coupling reactions, different biological targets |

Structure-Activity Relationships

Understanding the relationship between the structure of 1-(Difluoromethoxy)-3,5-difluorobenzene and its activity provides valuable insights for developing derivatives with enhanced properties.

Effects of Fluorination Pattern

The specific arrangement of fluorine atoms in 1-(Difluoromethoxy)-3,5-difluorobenzene creates distinct electronic and steric properties that influence its behavior in chemical and biological systems:

-

The meta-positioned fluorine atoms (3,5-positions) affect the electronic distribution differently than ortho- or para-substitution patterns

-

The difluoromethoxy group (-OCHF₂) contributes to both electronic effects and hydrogen bonding capabilities

-

The combined effect of these substituents creates a unique molecular environment that differs from mono- or non-fluorinated analogues

Modification Strategies

Research on related compounds suggests several modification strategies that may enhance the properties of 1-(Difluoromethoxy)-3,5-difluorobenzene for specific applications:

-

Introduction of additional functional groups to modify reactivity

-

Replacement of one or more fluorine atoms with other halogens to alter electronic properties

-

Incorporation into larger molecular frameworks to create compounds with specific biological targets

Analytical Methods for Identification

The identification and characterization of 1-(Difluoromethoxy)-3,5-difluorobenzene typically involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

Several spectroscopic methods are valuable for confirming the structure of 1-(Difluoromethoxy)-3,5-difluorobenzene:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR shows characteristic patterns for aromatic protons and the difluoromethoxy proton

-

¹⁹F NMR provides distinct signals for the different fluorine environments

-

¹³C NMR reveals the carbon skeleton with characteristic splitting patterns due to C-F coupling

-

-

Infrared (IR) Spectroscopy:

-

Shows characteristic bands for C-F stretching

-

The difluoromethoxy group presents distinct vibrational patterns

-

-

Mass Spectrometry:

Chromatographic Methods

For purity assessment and separation from related compounds:

-

Gas Chromatography (GC):

-

Particularly useful for volatile organofluorine compounds

-

Often coupled with mass spectrometry for improved identification

-

-

High-Performance Liquid Chromatography (HPLC):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume